1-Oxo-1-(pyrrolidin-1-yl)propane-2-sulfonamide
Description
Properties
Molecular Formula |
C7H14N2O3S |
|---|---|
Molecular Weight |
206.27 g/mol |
IUPAC Name |
1-oxo-1-pyrrolidin-1-ylpropane-2-sulfonamide |
InChI |
InChI=1S/C7H14N2O3S/c1-6(13(8,11)12)7(10)9-4-2-3-5-9/h6H,2-5H2,1H3,(H2,8,11,12) |
InChI Key |
PNYCKULSADLHBD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)N1CCCC1)S(=O)(=O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Oxo-1-(pyrrolidin-1-yl)propane-2-sulfonamide typically involves the reaction of pyrrolidine with a sulfonyl chloride derivative under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions: 1-Oxo-1-(pyrrolidin-1-yl)propane-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids under strong oxidizing conditions.
Reduction: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
1-Oxo-1-(pyrrolidin-1-yl)propane-2-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to the presence of the sulfonamide group.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 1-Oxo-1-(pyrrolidin-1-yl)propane-2-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to the active site of enzymes and inhibit their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects .
Comparison with Similar Compounds
Key Observations :
- Yield : The p-tolyl derivative (6d) shows superior synthetic efficiency (75% yield) compared to thiophen-3-yl (6c, 60%) or pyrazole-based analogues (48.6%) .
- ¹H NMR : All compounds exhibit characteristic doublets (δ 5.48–5.49) for the chiral center and deshielded aromatic protons (δ 7.85–8.12), confirming structural integrity .
Key Observations :
- Potency : (R)-PFI-2, a close analogue, exhibits sub-µM inhibitory activity against SET7/9, while the parent compound’s derivative in 4e47 lacks quantified IC₅₀ but structurally validates substrate-competitive binding .
- Therapeutic Potential: Pyrazole-sulfonamide derivatives (e.g., PCW-1001) show broader anticancer effects, suggesting substituent-dependent target selectivity .
Physicochemical Properties
Table 3: Solubility and Stability
Key Observations :
- The BOC-protected analogue () has reduced aqueous solubility, limiting its bioavailability compared to the parent compound .
Q & A
Basic: What are the critical parameters for optimizing the synthesis of 1-Oxo-1-(pyrrolidin-1-yl)propane-2-sulfonamide?
Methodological Answer:
Key parameters include:
- Catalyst selection : Lewis acids (e.g., BF₃·OEt₂) or bases (e.g., triethylamine) to facilitate sulfonamide bond formation .
- Solvent polarity : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency by stabilizing intermediates .
- Temperature control : Reactions often require precise heating (60–80°C) to avoid side reactions like pyrrolidine ring degradation .
- Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures ensures high purity (>95%) .
Basic: Which analytical techniques are most reliable for characterizing this compound?
Methodological Answer:
- Spectroscopy :
- Chromatography :
- HPLC : Use C18 columns (acetonitrile/water mobile phase) with UV detection (λ = 210–230 nm) for purity assessment .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (calc. 232.27 g/mol) and fragmentation patterns .
Advanced: How can structural modifications influence the biological activity of this compound derivatives?
Methodological Answer:
- Substituent effects :
- Bioactivity assays :
Advanced: How should researchers address contradictory data in receptor binding studies of this compound?
Methodological Answer:
- Experimental replication : Validate assays across multiple cell lines (e.g., HEK293 vs. CHO) to rule out cell-specific artifacts .
- Control standardization : Include positive controls (e.g., known receptor antagonists) and normalize data to baseline activity .
- Data analysis : Apply statistical models (e.g., two-way ANOVA) to differentiate true binding discrepancies from experimental noise .
Basic: What safety protocols are essential for handling this compound?
Methodological Answer:
- PPE : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods during synthesis to avoid inhalation of sulfonamide vapors .
- Waste disposal : Neutralize acidic byproducts with sodium bicarbonate before disposal in designated chemical waste containers .
Advanced: What strategies improve the metabolic stability of this compound in preclinical models?
Methodological Answer:
- In vitro metabolism :
- Structural optimization :
Basic: How can researchers validate the purity of synthesized batches for reproducibility?
Methodological Answer:
- Impurity profiling : Use reference standards (e.g., EP/ USP-grade) to quantify residual solvents (e.g., DMF) via GC-MS .
- Stability testing : Store samples at 4°C under nitrogen and monitor degradation via accelerated stability studies (40°C/75% RH for 4 weeks) .
Advanced: What computational methods predict the binding mode of this compound with kinase targets?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
